2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and phenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or phenyl derivatives.
Scientific Research Applications
2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including as an anesthetic analogue.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows it to interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-oxa-1-azaspiro[3.2.0]heptanes: These compounds share a similar spirocyclic structure but differ in the presence of an oxygen atom.
1-azaspiro[3.3]heptane: Another related compound that has been studied as a bioisostere of piperidine.
6-(4-methylbenzenesulfonyl)-2-thia-6-azaspiro[3.3]heptane: This compound includes a sulfur atom in the spirocyclic ring.
Uniqueness
2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[33]heptane is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-7-9-18(10-8-15)23(21,22)20-13-19(14-20)11-17(12-19)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAJMVXYTSNSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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